methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a structurally complex spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine core. Key functional groups include a 2-methoxyethyl substituent at the 6' position, a methyl ester at the 3' position, and an amino group at the 2' position. This compound’s spiro architecture confers conformational rigidity, which may enhance binding specificity in biological systems. Its ester group and polar substituents suggest moderate solubility, making it a candidate for further pharmacological exploration .
Properties
IUPAC Name |
methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-11-10-14-15(18(25)24(11)8-9-28-2)21(16(17(22)30-14)19(26)29-3)12-6-4-5-7-13(12)23-20(21)27/h4-7,10H,8-9,22H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZTVXJEXIYMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CCOC)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-amino-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with pyrano[3,2-c]pyridine precursors under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Hydrolysis of the Ester Group
The 3'-methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions :
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Basic : NaOH/H₂O, reflux → Carboxylate salt + methanol.
Example :
Amine Functionalization
The 2'-amine participates in acylation and alkylation reactions:
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Acylation : Reaction with acetyl chloride yields an acetamide derivative.
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Diazotization : Forms diazonium salts under cold, acidic conditions (e.g., HNO₂), enabling coupling reactions.
Example :
Reduction of Ketone Groups
The 2- and 5'-keto groups are reducible via catalytic hydrogenation or borohydride reagents:
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NaBH₄ : Selective reduction under mild conditions.
Example :
Methoxyethyl Ether Cleavage
The 6'-(2-methoxyethyl) group may undergo acid-catalyzed cleavage (e.g., HBr/AcOH) to form a hydroxyl intermediate, which can further oxidize to a ketone or carboxylic acid.
Spiro Ring Modifications
The spiro[indole-pyrano-pyridine] core may engage in:
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Ring-opening reactions : Acidic conditions → Indole and pyrano-pyridine fragments.
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Electrophilic substitution : Nitration/sulfonation at the indole’s aromatic ring.
Stability and Side Reactions
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate.
Case Studies
- Nortopsentins and Derivatives : Research indicates that derivatives of bis-indolyl alkaloids such as Nortopsentins exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives demonstrated GI values ranging from 0.81 to 27.7 µM against a panel of human cancer cells . This suggests that similar structures may hold promise for developing new anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of methyl 2'-amino compounds.
Key Insights
- The presence of specific functional groups (e.g., methoxyethyl and dioxo moieties) appears to enhance biological activity. For instance, modifications in the indole structure can lead to variations in cytotoxicity against cancer cell lines .
Potential Mechanisms
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Pathways : Investigations into the inhibition of signaling pathways involved in cell proliferation and survival are ongoing. For example, compounds with similar scaffolds have been shown to interfere with pathways critical for tumor growth .
Additional Therapeutic Applications
Beyond oncology, methyl 2'-amino derivatives may have implications in other therapeutic areas.
Neurodegenerative Diseases
Research into multitarget drug designs indicates that indole-based compounds could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. These compounds may enhance cognitive function by targeting multiple pathways involved in neuroprotection .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of methyl 2’-amino-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 3'-carboxylate in the target compound improves aqueous solubility compared to the 3'-carbonitrile in , which is more lipophilic .
- The spiro indole-pyrano core is conserved across analogs, suggesting shared pharmacological targets related to kinase or protease inhibition .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
Methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound belonging to the class of spirocyclic compounds. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews existing literature on its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that integrates indole and pyridine moieties. The presence of functional groups such as amino and methoxyethyl enhances its solubility and may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through the activation of caspase pathways. This is consistent with findings from related compounds where caspase-3 activity was notably increased in hepatoma cell lines .
- In Vitro Studies : In studies involving HepG2 and Huh-7 cell lines (both human liver cancer cells), derivatives of similar structures demonstrated IC50 values in the sub-micromolar range, indicating potent growth inhibition . While specific data for the compound is limited, its structural similarity suggests comparable efficacy.
Anti-inflammatory Properties
Compounds containing indole structures have been documented for their anti-inflammatory effects. Research indicates that they can modulate inflammatory pathways and reduce cytokine production in various cell models . The potential for this compound to exhibit similar effects warrants further exploration.
Case Study 1: Induction of Apoptosis
A study evaluated the apoptotic effects of a structurally related compound on liver cancer cells. The results demonstrated a significant increase in caspase-3 activity after 24 hours of treatment, correlating with reduced cell viability . This suggests that this compound may similarly promote apoptosis.
Case Study 2: Anti-inflammatory Effects
In an experimental model of retinal neurodegeneration induced by lipopolysaccharides (LPS), compounds with indole scaffolds showed a reduction in inflammation markers and cytotoxicity . This indicates potential therapeutic applications for this compound in neuroinflammatory conditions.
Summary of Biological Activities
Q & A
Q. How to address low reproducibility in spectral data across different research groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
